N-(4-bromo-2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylbenzoic acid and 3-aminobenzamide.
Formation of Amide Bond: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-aminobenzamide to form the amide bond.
Tetrazole Formation: The tetrazole ring is introduced by reacting the intermediate product with sodium azide (NaN₃) and a suitable electrophile, such as triethyl orthoformate, under acidic conditions.
Industrial Production Methods
Industrial production of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N-(4-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Uniqueness
N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H12BrN5O |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12BrN5O/c1-10-7-12(16)5-6-14(10)18-15(22)11-3-2-4-13(8-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
HKAMMDMYFPWASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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